6-Nitroso-1,2-benzopyrone
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6-nitrosochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c11-9-4-1-6-5-7(10-12)2-3-8(6)13-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTDAUGEZTYMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156580 | |
| Record name | 6-Nitroso-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130506-22-8 | |
| Record name | 6-Nitroso-1,2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130506228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitroso-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 6-Nitroso-1,2-benzopyrone
The preparation of this compound can be achieved through a couple of primary synthetic pathways, each employing different reagents and reaction conditions to introduce the nitroso group onto the benzopyrone scaffold.
The direct nitrosation of primary aromatic amines is a well-established method for the synthesis of nitroso compounds. nih.govucalgary.caorganic-chemistry.org This transformation is typically carried out using nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid or sulfuric acid. ucalgary.caorganic-chemistry.org
In the case of 6-Amino-1,2-benzopyrone, the amino group attached to the aromatic ring can be converted to a nitroso group through this process. The reaction involves the electrophilic attack of the nitrosonium ion (NO⁺), formed from nitrous acid under acidic conditions, on the electron-rich aromatic ring at the position of the amino group. ucalgary.ca The resulting diazonium salt is an intermediate that, for primary aromatic amines, can be unstable. organic-chemistry.org However, under controlled conditions, the desired nitroso compound can be obtained. The general mechanism for the formation of the nitrosyl cation is as follows:
This method provides a direct pathway to this compound from its amino precursor, leveraging a classical and widely understood reaction in organic synthesis.
An alternative and effective method for the synthesis of aryl nitroso compounds is the oxidation of the corresponding primary aromatic amines. nih.gov For the preparation of this compound, 3-chloroperoxybenzoic acid (m-CPBA) has been reported as a suitable oxidizing agent. nih.gov This method is part of a broader application of peroxy acids in the synthesis of various nitroso compounds.
The oxidation of the amino group of 6-Amino-1,2-benzopyrone with m-CPBA provides a direct route to the desired nitroso derivative. This reaction is typically carried out in an appropriate organic solvent. The use of m-CPBA is advantageous due to its relative stability and selectivity. This oxidative approach has also been successfully employed for the synthesis of other aryl nitroso compounds, highlighting its utility in this class of transformations. nih.gov
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | General Principle |
|---|---|---|---|
| Direct Nitrosation | 6-Amino-1,2-benzopyrone | Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl) | Electrophilic Aromatic Substitution |
| Oxidation | 6-Amino-1,2-benzopyrone | 3-Chloroperoxybenzoic Acid (m-CPBA) | Oxidation of Primary Aromatic Amine |
Derivatization Strategies and Adduct Formation
The reactivity of the nitroso group in this compound allows for various chemical transformations, including the formation of adducts. These derivatization strategies can be employed to modify the physicochemical properties of the parent compound.
A notable derivatization of this compound involves the formation of an adduct with L-cysteinesulfinic acid. google.com This reaction creates a new class of compounds where the sulfinic acid moiety is covalently linked to the nitrogen of the nitroso group. The formation of these adducts is a key strategy to enhance certain characteristics of the parent nitroso compound. google.com
The synthesis of the L-cysteinesulfinic acid adduct of this compound is a targeted chemical modification. google.com The reaction involves the nucleophilic attack of the sulfur atom of L-cysteinesulfinic acid on the electrophilic nitrogen atom of the nitroso group in this compound. This condensation reaction results in the formation of a stable adduct. nih.gov
The formation of sulfinic acid adducts with C-nitroso compounds, such as this compound, has been shown to significantly modulate the compound's characteristics. google.com A primary benefit of forming the L-cysteinesulfinic acid adduct is the enhancement of stability and water solubility at physiological pH compared to the original C-nitroso compound. google.com
These adducts are designed to be more stable under certain conditions, which can be advantageous for handling and formulation. Furthermore, the adducts can offer a mechanism for the controlled release or "activation" of the parent C-nitroso compound upon transfer to neutral or alkaline media. google.com This characteristic is particularly relevant in biological systems where pH gradients can be exploited. The improved water solubility and stability make these adducts more amenable to certain applications where the parent nitroso compound's properties are limiting. google.com
Table 2: Properties of this compound and its L-Cysteinesulfinic Acid Adduct
| Compound | Key Structural Feature | Reported Advantage of Adduct | Potential Application Context |
|---|---|---|---|
| This compound | Free Nitroso Group | - | Parent compound for derivatization |
| L-Cysteinesulfinic Acid Adduct of this compound | Sulfinic acid linked to nitroso nitrogen | Increased stability and water solubility at physiological pH. google.com | Systems requiring improved stability and aqueous solubility. google.com |
Molecular Mechanisms of Action and Primary Biological Targets
Poly(ADP-ribose) Polymerase (PARP) / ADP-ribosyltransferase (ADPRT) Inhibition
6-Nitroso-1,2-benzopyrone is recognized as an aromatic C-nitroso ligand that can interfere with the function of zinc-finger proteins, including PARP. nih.gov PARP-1, a key enzyme in DNA repair and other cellular processes, is a major target. nih.govnih.gov
Ligand Binding to the DNA-Recognizing Domain of PARP/ADPRT
The N-terminal DNA-binding domain of PARP-1 contains two zinc fingers, F1 and F2, which are crucial for recognizing DNA strand breaks. nih.gov This recognition is the initial step that triggers the catalytic activity of PARP-1. nih.govnih.gov The binding of PARP-1 to damaged DNA is a critical event in the DNA damage response. nih.gov
Preferential Destabilization of Zinc Finger Polypeptide Complexes within PARP/ADPRT
As an aromatic C-nitroso ligand, this compound has the capability to extract zinc from zinc-finger proteins. nih.gov This action destabilizes the zinc finger structures within PARP, which are essential for its DNA binding and subsequent enzymatic activity. This mechanism is similar to the action of other agents that cause S-nitrosation on the zinc finger DNA binding domain of PARP-1, leading to zinc loss and inhibition of PARP-1 activity. nih.gov
Dissociation between Enzymatic Inactivation and DNA Binding Capacity of PARP/ADPRT
The inhibition of PARP enzymes can lead to a situation where the catalytically inactive protein remains bound to DNA lesions, which can prevent their repair. nih.gov This "trapping" of PARP on DNA is a recognized consequence of some PARP inhibitors and contributes to their cellular effects. nih.gov The destabilization of zinc fingers by this compound suggests a mechanism that could lead to both enzymatic inactivation and an altered DNA binding state.
Derepression of Nuclear Calcium/Magnesium-Dependent Endonuclease Activity
The inhibition of PARP can influence the activity of other nuclear enzymes. While direct evidence linking this compound to the derepression of nuclear endonucleases is not explicitly detailed, the broader context of PARP inhibition involves complex downstream effects on cellular homeostasis and DNA repair processes.
Phosphopantetheinyl Transferase (PPTase) Inhibition
In addition to its effects on PARP, this compound has been identified as an inhibitor of phosphopantetheinyl transferases (PPTases). nih.gov These enzymes are vital for the activation of various metabolic pathways in bacteria. nih.govnih.gov
Activity Against Bacterial PPTases (e.g., Mycobacterium tuberculosis PptT, Bacillus subtilis Sfp)
This compound has demonstrated inhibitory activity against Sfp, a surfactin-type phosphopantetheinyl transferase from Bacillus subtilis. nih.govnih.gov It was identified as a low-micromolar inhibitor in a high-throughput screen. nih.gov Furthermore, its potential as a PPTase inhibitor has been noted in the context of discovering new drugs against Mycobacterium tuberculosis, where the PPTase PptT is a validated drug target. acs.org PptT is essential for the biosynthesis of critical lipids and virulence factors in M. tuberculosis. nih.govacs.org
| Target Enzyme | Organism | Inhibition Data | Reference |
| Sfp-PPTase | Bacillus subtilis | Low-micromolar IC50 | nih.gov |
| PptT | Mycobacterium tuberculosis | Identified as a potential inhibitor | acs.org |
Table 1: Inhibitory Activity of this compound against Bacterial PPTases
Identification of Other Relevant Biological Targets through Screening Methodologies
Screening methodologies have been instrumental in identifying other biological targets of this compound beyond the realm of NRPS activation. These approaches have pinpointed its interaction with proteins involved in fundamental cellular processes.
One significant finding from a high-content screening (HCS) assay was the identification of this compound as an inhibitor of the cytoplasmic dynein-mediated transport of the glucocorticoid receptor (GR) to the nucleus. nih.gov This screen, which utilized a library of pharmacologically active compounds, revealed that this compound could inhibit the rapid retrograde trafficking of a GR-green fluorescent protein (GFP) fusion protein in a concentration-dependent manner. nih.gov This suggests a potential role for the compound in modulating intracellular transport processes along microtubules. nih.gov
Additionally, other research has pointed to the interaction of this compound with the DNA-recognizing domain of ADP-ribose transferase proteins. smolecule.com This interaction has been shown to preferentially destabilize one of the two zinc finger polypeptide complexes within the enzyme, leading to a near-complete loss of enzymatic activity while still allowing the enzyme to bind to a DNA template. smolecule.com
| Screening Method | Library Screened | Identified Target/Process | Organism/System |
| High-Content Screening (HCS) | Library of Pharmacologically Active Compounds (LOPAC¹²⁸⁰) | Inhibition of cytoplasmic dynein-mediated transport of glucocorticoid receptor nih.gov | Not specified |
| High-Throughput Colorimetric Screen | Small-molecule library (6,231 compounds) | Inhibition of PptA (PPTase) nih.gov | Aspergillus fumigatus nih.gov |
| Biochemical Assay | Not applicable | Inhibition of ADP-ribose transferase smolecule.com | Not specified |
Table 2: Identification of Biological Targets of this compound through Screening
Cellular and Subcellular Biological Effects
Regulation of Eukaryotic Cell Proliferation
6-Nitroso-1,2-benzopyrone has demonstrated notable activity in regulating the proliferation of eukaryotic cells, particularly in the context of cancerous cell lines. Its effects have been observed in both leukemic and other malignant human cells.
Suppression of Leukemic Cell Proliferation in vitro
Studies have shown that this compound effectively suppresses the proliferation of leukemic cells in laboratory settings. Research indicates that this compound can completely inhibit the growth of these cancer cells. This inhibitory action is linked to its ability to inactivate the nuclear enzyme poly(ADP-ribose) polymerase (PARP). The inactivation of PARP disrupts critical cellular processes, ultimately leading to a halt in cell proliferation.
Inhibition of Malignant Human Cell Proliferation in vitro
The inhibitory effects of this compound extend to a range of other malignant human cell lines. Similar to its effect on leukemic cells, the compound has been found to completely suppress the proliferation of these cancer cells. The underlying mechanism is consistent, involving the inactivation of PARP at one of its zinc-finger sites. This action underscores the compound's potential as a broad inhibitor of cancer cell growth.
Induction of Programmed Cell Death Mechanisms
Beyond inhibiting proliferation, this compound actively induces programmed cell death, or apoptosis, in cancer cells. This process is crucial for the elimination of damaged or malignant cells from an organism.
Apoptosis Mediated by DNA Degradation
The primary mechanism by which this compound induces apoptosis is through the degradation of DNA. This process is initiated by the inactivation of PARP. Normally, PARP plays a role in maintaining the latency of a nuclear calcium/magnesium-dependent endonuclease. By inactivating PARP, this compound derepresses this endonuclease, allowing it to degrade DNA. This DNA degradation is a hallmark of apoptosis and ultimately leads to the death of the tumor cells.
Impact on Cell Motility and Invasiveness
Inhibition of Glioblastoma Cell Migration in vitro
Information regarding the specific effects of this compound on the inhibition of glioblastoma cell migration in vitro is not available in the reviewed literature.
Data Tables
Table 1: In Vitro Effects of this compound on Cell Proliferation
| Cell Type | Effect | Mechanism of Action |
| Leukemic Cells | Complete suppression of proliferation | Inactivation of poly(ADP-ribose) polymerase (PARP) |
| Malignant Human Cells | Complete suppression of proliferation | Inactivation of poly(ADP-ribose) polymerase (PARP) |
Table 2: Mechanism of Apoptosis Induction by this compound
| Triggering Event | Key Molecular Target | Subcellular Consequence | Cellular Outcome |
| Compound Administration | Poly(ADP-ribose) polymerase (PARP) | Derepression of nuclear endonuclease | DNA degradation |
| Apoptosis |
Reduction of Glioblastoma Cell Invasion in vitro
This compound has been identified as a novel small-molecule inhibitor of glioblastoma cell growth and invasion. nih.govnih.gov In a high-throughput screening of a library containing 1,280 pharmacologically active compounds, this compound was one of ten compounds validated as an inhibitor of glioblastoma cell proliferation and invasion. nih.gov Notably, along with three other compounds, it had not been previously implicated in these effects, marking it as a potentially new therapeutic agent for glioblastoma treatment. nih.govcncb.ac.cn
Research has demonstrated that this compound, also referred to as 6-NOBP, effectively suppresses the proliferation of various malignant human cells, including those of glioblastoma, and ultimately leads to cell death through apoptosis. pnas.org The tumoricidal concentrations of the compound were found to be relatively harmless to normal bone marrow progenitor cells in the study. pnas.orgnih.gov
The cytotoxic effect of this compound was evaluated against several glioblastoma cell lines, demonstrating a significant impact on their viability. The table below summarizes the IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) for different glioblastoma cell lines after a 72-hour incubation period.
| Cell Line | Tumor Type | IC₅₀ (µM) |
| CRL7712 | Glioblastoma | 6.1 |
| D32 | Glioblastoma | 4.0 |
| D37 | Glioblastoma | 4.4 |
| HTB186 | Medulloblastoma | 3.5 |
| IMR-132 | Neuroblastoma | 0.8 |
| Malme-3M | Malignant Melanoma | 6.5 |
| MDA-MB- | Breast Carcinoma | Not specified |
Data sourced from Rice et al. (1992). pnas.org
Influence on DNA Structure and Replication in Model Systems
The influence of this compound on DNA structure and replication is intrinsically linked to its interaction with the nuclear enzyme poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair and stability. pnas.orgnih.gov
The compound is an oxidation product of 6-amino-1,2-benzopyrone and functions by binding to the DNA-recognizing domain of the PARP protein. smolecule.comresearchgate.net This binding leads to the preferential destabilization of one of the two zinc finger polypeptide complexes within the enzyme. smolecule.comresearchgate.netfrontiersin.org This is evidenced by the loss of 50% of 65Zn2+ from the radiolabeled enzyme, which coincides with a near-complete loss of its enzymatic activity. smolecule.comresearchgate.net
Despite the significant reduction in enzymatic function, the modified enzyme retains its ability to bind to a DNA template. smolecule.comresearchgate.net In an in vitro model system using a 17-mer DNA primer annealed to an M13 positive strand, the binding of the 50% zinc-deficient enzyme to the DNA template resulted in the blockage of DNA synthesis by the Klenow fragment of DNA polymerase I. smolecule.comresearchgate.net
The cellular mechanism triggered by this compound involves the induction of apoptosis through DNA degradation by a nuclear calcium/magnesium-dependent endonuclease. pnas.orgnih.gov This endonuclease is typically kept in a latent state by poly(ADP-ribosyl)ation. pnas.org By inactivating PARP, this compound derepresses the DNA-degrading activity of this endonuclease, leading to programmed cell death. pnas.orgnih.gov This identifies PARP as a crucial regulatory component in a multiprotein system that governs DNA structure within the cell. pnas.orgnih.gov
Q & A
Basic Research Questions
Q. What are the primary molecular targets of 6-Nitroso-1,2-benzopyrone in cancer and infectious disease research?
- Mechanistic Answer : this compound interacts with multiple targets:
- PARP-1 : Binds to the DNA-recognizing domain of ADP-ribose transferase, destabilizing Zn²⁺ in zinc finger structures, leading to enzyme inactivation .
- Cytoplasmic Dynein : Inhibits ATPase activity with IC₅₀ values of 1–2 μM under basal and microtubule (MT)-stimulated conditions, potentially via sulfhydryl group interactions .
- PptA (Phosphopantetheinyl Transferase) : Inhibits Aspergillus fumigatus PptA (IC₅₀ = 35.2 μM) without affecting the human orthologue (no inhibition up to 200 μM), suggesting microbial selectivity .
- HIV-1 NCp7 Zinc Finger : Ejects zinc from the nucleocapsid protein, disrupting reverse transcription .
Q. How does this compound induce apoptosis in tumor cells?
- Methodological Insight : The compound inactivates poly(ADP-ribose) polymerase (ADPRT), derepressing calcium/magnesium-dependent endonucleases. This triggers DNA fragmentation and apoptosis, validated via endonuclease activity assays and ADPRT inhibition studies in leukemic cells .
Q. What in vitro assays are used to evaluate this compound’s inhibitory effects on cytoplasmic dynein?
- Experimental Design :
- ATPase Activity Assays : Measure inhibition under basal (IC₅₀ = 1.5–2 μM) and MT-stimulated (IC₅₀ = 1–2 μM) conditions using recombinant dynein motor domains. MT-binding domain interactions are assessed via microtubule co-sedimentation assays .
- Fluorescence Polarization : Competes with GR ligand binding at 50 μM, though off-target effects complicate interpretation .
Advanced Research Questions
Q. How do IC₅₀ variations in ATPase activity states inform this compound’s mechanism of action?
- Data Contradiction Analysis : The compound exhibits consistent IC₅₀ values (~1–2 μM) for dynein ATPase inhibition across basal and MT-stimulated states, suggesting a mechanism independent of microtubule interactions. Contrastingly, Bay 11–7085 shows a 2-fold IC₅₀ shift, implicating MT-specific effects . Sulfhydryl modification is hypothesized for this compound, supported by nitroso derivatives’ affinity for cysteine residues .
Q. How can researchers address contradictory data on this compound’s effects in PARP-deficient models?
- Experimental Strategy : In PARP-1-deficient systems, compensatory pathways (e.g., PARP-2 activation) may obscure results. Use in vitro reconstitution assays with purified PARP-1 zinc finger domains to isolate binding effects. Cross-validate with apoptosis assays in PARP-1 knockout cell lines . Paradoxical effects observed in related compounds (e.g., 5-iodo-6-amino-1,2-benzopyrone in PARS-deficient mice) highlight the need for genetic and pharmacological controls .
Q. What methodological considerations are critical when evaluating this compound’s multi-target effects?
- Orthogonal Validation :
- Selectivity Profiling : Test against off-targets (e.g., myosin ATPase, Hsp70/90) to exclude nonspecific inhibition. Apomorphine enantiomers, for example, inhibit both dynein and myosin ATPase, complicating mechanistic conclusions .
- Microtubule Dynamics Assays : Differentiate dynein inhibition from microtubule destabilization. This compound shows moderate destabilization (42% at 50 μM vs. 64% for Bay 11–7085), requiring correlative live-cell imaging .
Q. How does this compound achieve selectivity for microbial PptA over human orthologues?
- Structural Insights : The compound’s IC₅₀ for Aspergillus PptA (35.2 μM) contrasts with no inhibition of human HS-PPTase at ≤200 μM. Molecular docking studies suggest divergent active-site conformations; mutagenesis of conserved residues (e.g., catalytic Mg²⁺-binding sites) can further elucidate selectivity .
Q. What role does zinc ejection play in this compound’s anti-HIV activity?
- Mechanistic Validation : The compound covalently modifies cysteine residues in HIV-1 NCp7’s zinc knuckle, ejecting Zn²⁺ and disrupting viral replication. Reverse transcription assays confirm inhibition without direct RT impairment, supporting a zinc-dependent mechanism . Excess Mg²⁺ (mM range) does not rescue activity, ruling out Mg²⁺ chelation .
Data-Driven Insights
- PptT Inhibition : In Mycobacterium tuberculosis, this compound shows moderate activity (EC₅₀ = 4.8 ± 0.9 μM) in indigoidine synthesis assays, though weaker than PD 404,182 (EC₅₀ = 3.9 μM) .
- Anti-GBM Activity : Reduces U87MG cell invasion (79.8% at 1 μM) and migration (86% at 1 μM) via undefined pathways, necessitating transcriptomic profiling to dissect PARP-dependent vs. dynein-mediated effects .
Key Research Gaps
- In Vivo Selectivity : Despite microbial PptA selectivity in vitro, pharmacokinetic studies are needed to assess off-target PARP-1 inhibition in animal models.
- Multi-Target Synergy : Does simultaneous PARP-1 and dynein inhibition enhance anti-cancer efficacy, or do compensatory mechanisms arise? Co-dosing with PARP/dynein-specific inhibitors can clarify this.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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